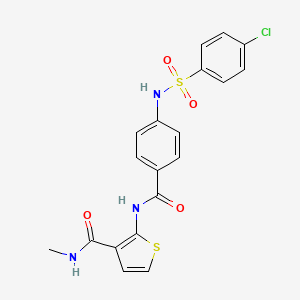

2-(4-(4-chlorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[[4-[(4-chlorophenyl)sulfonylamino]benzoyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4S2/c1-21-18(25)16-10-11-28-19(16)22-17(24)12-2-6-14(7-3-12)23-29(26,27)15-8-4-13(20)5-9-15/h2-11,23H,1H3,(H,21,25)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEKCWLHYGKHQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-chlorophenylsulfonamido)benzamido)-N-methylthiophene-3-carboxamide is a member of the thiophene carboxamide family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₄ClN₃O₂S

- Molecular Weight : 341.81 g/mol

This compound features a thiophene ring, which is crucial for its biological activity. The presence of a chlorophenylsulfonamide moiety enhances its interaction with biological targets.

Physical Properties

- Solubility : Soluble in organic solvents like DMSO and ethanol.

- Stability : Stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including our compound of interest. Research indicates that thiophene carboxamide derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Hep3B Cell Line

In a study assessing the anticancer activity against Hep3B (hepatocellular carcinoma) cells, compounds derived from thiophene exhibited significant cytotoxic effects. The IC₅₀ values for some derivatives were reported as low as 5.46 µM, indicating potent activity against cancer cells while showing minimal toxicity to normal cells .

| Compound | IC₅₀ (µM) | Effect on Spheroid Formation |

|---|---|---|

| 2b | 5.46 | Significant inhibition |

| 2e | 12.58 | Induced smaller aggregates |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that thiophene derivatives can exhibit antibacterial and antifungal activities by disrupting microbial cell walls and inhibiting essential enzymes .

The mechanism underlying the antimicrobial activity involves:

- Disruption of Cell Membranes : Thiophene derivatives can integrate into bacterial membranes, leading to increased permeability.

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in bacterial metabolism.

Enzyme Interaction and Metabolic Pathways

Research indicates that this compound interacts with various enzymes, influencing metabolic pathways crucial for cellular function. For example:

- It may inhibit mitochondrial complex I, leading to reduced ATP production in cancer cells .

- The compound's binding affinity to specific enzymes can modulate their activity, impacting cell signaling pathways related to proliferation and apoptosis.

Dosage Effects

The biological effects of this compound are dose-dependent:

- Therapeutic Doses : Lower doses have shown promising therapeutic effects in preclinical models.

- Toxicity at High Doses : Higher concentrations can lead to cytotoxicity and adverse effects, necessitating careful dosage regulation in potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide Moieties

a) Fluorophenylsulfonamido Analogs

- Compound : 2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide (CAS 898466-96-1)

- Structural Difference : Replaces the 4-chlorophenyl group with 4-fluorophenyl and lacks the N-methyl group on the thiophene carboxamide.

- Molecular Formula : C₁₈H₁₄FN₃O₄S₂ vs. C₁₉H₁₆ClN₃O₄S₂ (target compound).

- Molecular Weight : 419.5 g/mol vs. 438.9 g/mol .

- Implications : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine, while the absence of N-methylation could reduce lipophilicity .

b) N-Alkylsulfonamide Derivatives

- Compound : 2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 892982-52-4)

- Structural Difference : Incorporates a bulkier N-butyl-N-methylsulfamoyl group and a tetrahydrobenzo[b]thiophene ring.

- Molecular Formula : C₂₃H₃₁N₃O₄S₂ vs. C₁₉H₁₆ClN₃O₄S₂ (target compound).

- Molecular Weight : 477.6 g/mol vs. 438.9 g/mol .

- Implications : The N-alkyl chain may improve membrane permeability, while the saturated thiophene ring could reduce aromatic interactions in biological targets .

Core Modifications in Thiophene Derivatives

- Compound: 2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (CAS 932997-87-0) Structural Difference: Replaces the benzamido linker with an acetamido group and introduces a cyclopenta-fused thiophene. Molecular Formula: C₁₇H₁₈N₂O₅S₂ vs. C₁₉H₁₆ClN₃O₄S₂ (target compound). Molecular Weight: 394.5 g/mol vs. 438.9 g/mol .

Data Tables

Table 1: Structural and Molecular Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.